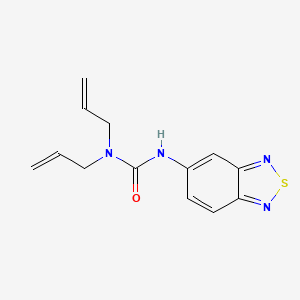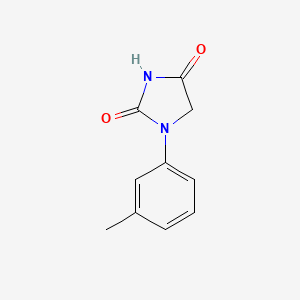![molecular formula C16H21NO2 B5615178 1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)
1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis processes of similar compounds often involve multi-component reactions, with enantiomerically pure pyrrolidines obtained through 1,3-dipolar cycloadditions of stabilized azomethine ylides to sugar-derived enones or via reactions involving aromatic aldehydes, cyclic 1,3-carbonyls, and dimethyl acetylenedicarboxylate. These methods underscore the versatility and efficiency in synthesizing structurally complex pyrrolidine derivatives (Oliveira Udry et al., 2014; Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine can be elucidated using spectroscopic techniques such as NMR and IR spectroscopy, alongside X-ray crystallography. These methods provide detailed insights into the compound's stereochemistry and conformations, highlighting the importance of molecular structure analysis in understanding the compound's properties and reactivity (Ryzhkova et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives often include cycloadditions, where the compound participates in the formation of new rings or reacts with other chemical entities to yield complex molecular architectures. These reactions are crucial for the synthesis of biologically active molecules and for the modification of the compound to enhance its properties (Obydennov et al., 2021).
Physical Properties Analysis
The physical properties of compounds like 1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine, such as melting points, boiling points, and solubility, are directly influenced by their molecular structure. The polarity, hydrogen bonding, and molecular weight play significant roles in determining these properties, which are essential for practical applications, including solubility in organic solvents and thermal stability (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are pivotal for the compound's applications in organic synthesis and medicinal chemistry. Understanding these properties enables the design of new synthetic routes and the prediction of reaction outcomes, facilitating the compound's use in the synthesis of complex organic molecules (Bogdanov et al., 2010).
properties
IUPAC Name |
(4-phenyloxan-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-4-5-11-17)16(8-12-19-13-9-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITWUAYOICOFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)




![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)